molecular formula C11H10N2OS B2370591 6-(4-Methoxyphenyl)pyrimidine-4-thiol CAS No. 1286721-07-0

6-(4-Methoxyphenyl)pyrimidine-4-thiol

Cat. No.: B2370591
CAS No.: 1286721-07-0
M. Wt: 218.27
InChI Key: JFQZQWQTXUGFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)pyrimidine-4-thiol is an organic compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 g/mol. This compound has gained attention in recent years due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-thiol typically involves the cyclization of chalcones with thiourea. For example, the base-induced cycloaddition of chalcone with thiourea can yield the desired pyrimidine-2-thiol derivative . The reaction conditions often include refluxing in ethanol with a base such as piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used.

    Cyclization: Bases like piperidine and solvents like ethanol are commonly employed.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various heterocyclic compounds .

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds.

    Biology: The compound exhibits antioxidant and anti-inflammatory activities.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)pyrimidine-5-carbonitrile: Exhibits COX-2 inhibitory potential and anti-inflammatory effects.

    5-Acetyl-1,3-bis(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H, 5H)-dione: Shows lower activity against pathogenic strains.

Uniqueness

6-(4-Methoxyphenyl)pyrimidine-4-thiol is unique due to its combination of a methoxyphenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-11(15)13-7-12-10/h2-7H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZQWQTXUGFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.